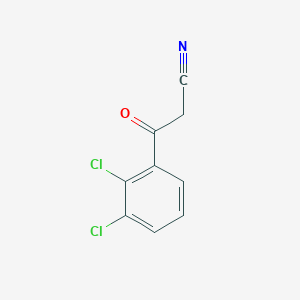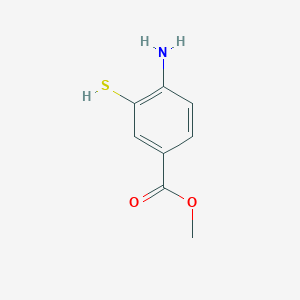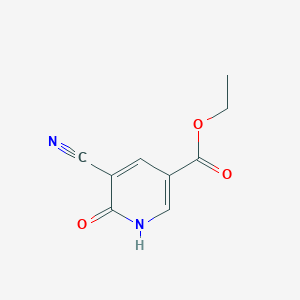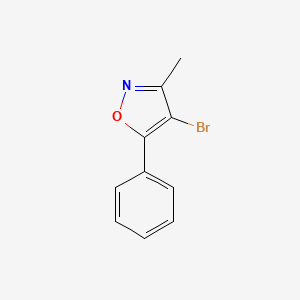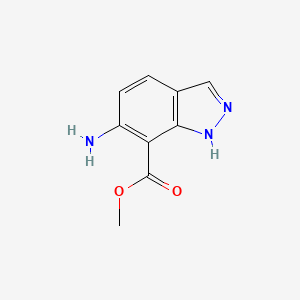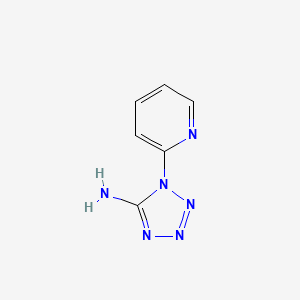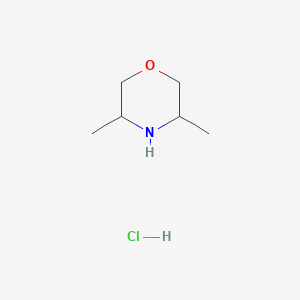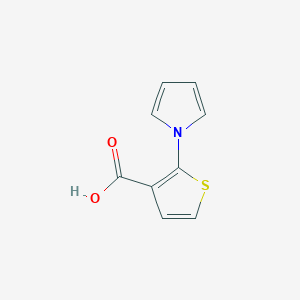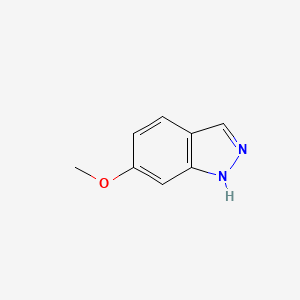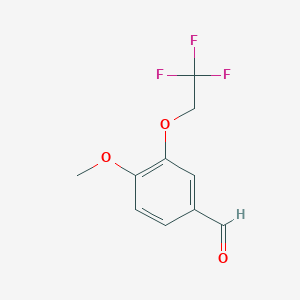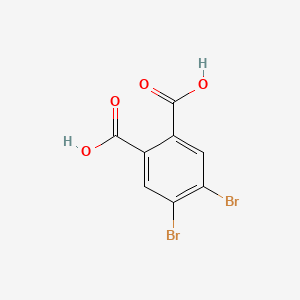
Acide 4,5-dibromophtalique
Vue d'ensemble
Description
4,5-Dibromophthalic acid is an organic compound with the molecular formula C8H4Br2O4. It is a derivative of phthalic acid, where two bromine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Applications De Recherche Scientifique
4,5-Dibromophthalic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4,5-dibromophthalic acid typically involves the bromination of phthalic acid derivatives. One common method includes the following steps:
Dissolution of Phthalylhydrazine: Phthalylhydrazine is dissolved in glacial acetic acid.
Addition of N-Bromo-Succinimide: N-Bromo-succinimide is added to the solution, and the mixture is heated to a temperature range of 80 to 100 degrees Celsius for 0.5 to 1 hour.
Cooling and Precipitation: After the reaction, the mixture is cooled to room temperature and poured into ice water, leading to the precipitation of dibromophthalhydrazide.
Hydrolysis: The dibromophthalhydrazide is dissolved in a sodium hydroxide solution and heated to 60 to 70 degrees Celsius to undergo hydrolysis.
Industrial Production Methods: The industrial production of 4,5-dibromophthalic acid follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity and yield, meeting industrial standards for downstream applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the carboxylic acid groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the bromine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phthalic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of phthalic anhydride or other oxidized derivatives.
Reduction Products: Reduction can yield phthalic acid or other reduced forms of the compound.
Mécanisme D'action
The mechanism of action of 4,5-dibromophthalic acid involves its interaction with molecular targets through its bromine and carboxylic acid groups. These functional groups can form bonds with various biological molecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4,5-Difluorophthalic Acid: Similar in structure but with fluorine atoms instead of bromine.
4,5-Dichlorophthalic Acid: Contains chlorine atoms at the 4 and 5 positions.
4,5-Diiodophthalic Acid: Features iodine atoms at the same positions.
Uniqueness: 4,5-Dibromophthalic acid is unique due to the specific reactivity of the bromine atoms, which can participate in a wider range of chemical reactions compared to other halogens. This makes it a versatile intermediate in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
4,5-dibromophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYHOLKTROMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505930 | |
| Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24063-28-3 | |
| Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,5-dibromophthalic acid in organic synthesis?
A1: 4,5-Dibromophthalic acid serves as a crucial precursor in the multi-step synthesis of carboxyl-substituted phthalocyanine compounds [, ]. These compounds are of significant interest due to their potential applications in various fields, including materials science and biomedical research.
Q2: What is the latest reported yield for synthesizing 4,5-dibromophthalic acid, and how does it compare to previous methods?
A2: Recent research has achieved a yield of 85.5% for 4,5-dibromophthalic acid synthesis by optimizing reaction conditions using potassium permanganate as an oxidant and a phase transfer catalyst []. This yield surpasses previously reported yields of 71.0% and 77.0%, marking a significant improvement in the efficiency of this synthetic route.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



